molecular formula C20H20N4O B7758912 5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758912
M. Wt: 332.4 g/mol
InChI Key: BQTBBYQJMBMORT-UHFFFAOYSA-N
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Description

“5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Benzimidazole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be investigated as a potential drug candidate for various diseases, depending on its biological activity profile.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(3,5-dimethylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one

Uniqueness

The uniqueness of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-12-8-13(2)10-14(9-12)24-11-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)3/h4-10H,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTBBYQJMBMORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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